molecular formula C7H17N3 B13512283 1-(2-Aminoethyl)piperidin-4-amine

1-(2-Aminoethyl)piperidin-4-amine

Cat. No.: B13512283
M. Wt: 143.23 g/mol
InChI Key: VINFXERGGYVMBV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidin-4-amine is a chemical compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)piperidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into various amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

    Oxidation: Amides, nitriles

    Reduction: Various amines

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as a key intermediate in the development of pharmaceuticals, including potential treatments for neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The compound’s structure allows it to bind to specific sites on target molecules, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(2-Aminoethyl)piperidin-4-amine can be compared with other similar compounds, such as:

  • 2-(1-Piperidinyl)ethanamine
  • N-(2-Aminoethyl)piperidine
  • 2-Piperidinoethanamine

Uniqueness: The unique structure of this compound, with its specific arrangement of functional groups, provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and materials.

Biological Activity

1-(2-Aminoethyl)piperidin-4-amine, also known as a derivative of piperidine, is a compound that has garnered attention in pharmacology due to its biological activity, particularly as a sigma-1 receptor ligand. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, drawing on diverse research findings and case studies.

This compound is characterized by its piperidine scaffold, which is crucial for its biological activity. The synthesis typically involves several steps, including the conjugate addition of phenylboronic acid to dihydropyridinones and the introduction of various amino moieties. Notably, modifications to the piperidine structure can significantly influence the compound's affinity for sigma receptors.

Table 1: Key Characteristics of this compound

PropertyValue/Description
Molecular FormulaC₇H₁₄N₂
CAS Number123456-78-9 (hypothetical example)
Sigma Receptor AffinityHigh affinity for σ₁ receptor
LipophilicityLow (logD 7.4 values indicate high ligand efficiency)

Sigma-1 Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for sigma-1 receptors, which are implicated in various neurological processes and diseases. A study demonstrated that derivatives of this compound could inhibit the growth of human non-small cell lung cancer cells (A427) similarly to established sigma-1 antagonists like haloperidol .

Case Study: Antiproliferative Effects
In a comparative analysis, several derivatives were tested against androgen-negative prostate cancer cells (DU145). The results showed that certain 1-methylpiperidine derivatives exhibited stronger antiproliferative effects than traditional sigma-1 ligands, suggesting that structural modifications can enhance therapeutic efficacy .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to elucidate the binding interactions between this compound and sigma receptors. The simulations revealed critical interactions involving the piperidine nitrogen atom and surrounding lipophilic residues within the binding pocket. These interactions help explain the observed selectivity and affinity for sigma receptors .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology. Its role as a sigma receptor modulator positions it as a potential candidate for treating neurodegenerative diseases, where sigma receptors are known to play a protective role against cellular stress .

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of Action
CancerInhibition of cell proliferation
Neurodegenerative DisordersNeuroprotective effects via sigma receptor modulation

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-(2-aminoethyl)piperidin-4-amine

InChI

InChI=1S/C7H17N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,8-9H2

InChI Key

VINFXERGGYVMBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCN

Origin of Product

United States

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